![molecular formula C18H25F3N4O3 B560552 (S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

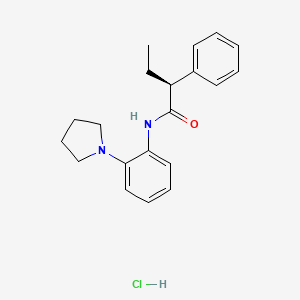

(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Vps34-IN-2 has a wide range of scientific research applications:

Autophagy: Vps34-IN-2 is used to study the role of Vps34 in autophagy, a cellular process involved in the degradation and recycling of cellular components.

Virology: Vps34-IN-2 has demonstrated antiviral activity against several viruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.

Cancer Research: Vps34-IN-2 is used in cancer research to investigate the role of Vps34 in cancer cell survival and proliferation.

Mécanisme D'action

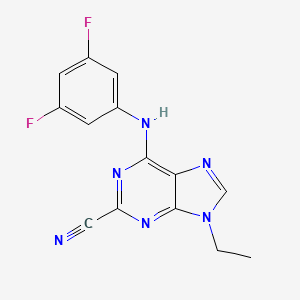

- The primary target of Vps34-IN-2 is the class III phosphoinositide 3-kinase (PI3K) known as Vps34 (also called PIK3C3). Vps34 plays a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns(3)P) .

- Vps34-IN-2 inhibits the enzymatic activity of Vps34. By blocking Vps34, it disrupts the synthesis and deposition of PtdIns(3)P at autophagosome formation sites .

- Endocytosis involves internalizing extracellular material. Vps34-IN-2 also affects this pathway by disrupting Vps34-mediated PtdIns(3)P production .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Vps34-IN-2 interacts with the enzyme Vps34, inhibiting its activity . Vps34 phosphorylates phosphatidylinositol at endosomal membranes to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), which regulates membrane trafficking processes . The inhibition of Vps34 by Vps34-IN-2 disrupts these processes, affecting the recruitment of proteins possessing PtdIns(3)P-binding PX (phox homology) and FYVE domains .

Cellular Effects

Vps34-IN-2 has significant effects on various types of cells and cellular processes. By inhibiting Vps34, it disrupts autophagosome formation and maturation, thereby suppressing autophagy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Vps34-IN-2 involves its binding to Vps34, inhibiting its enzymatic activity . This prevents Vps34 from phosphorylating phosphatidylinositol to generate PtdIns(3)P . The reduction in PtdIns(3)P levels disrupts the recruitment of PtdIns(3)P-binding proteins, affecting processes such as autophagy and endocytic trafficking .

Temporal Effects in Laboratory Settings

The effects of Vps34-IN-2 on cellular function can change over time in laboratory settings. For instance, under ER and proteotoxic stresses, the action of Vps34-IN-2 on Vps34 is attenuated, thereby elevating autophagy activity to facilitate proteostasis, ER quality control, and cell survival .

Metabolic Pathways

Vps34-IN-2 is involved in the metabolic pathway of phosphoinositide 3-kinase. By inhibiting Vps34, it affects the production of PtdIns(3)P, a key component of this pathway .

Subcellular Localization

The subcellular localization of Vps34-IN-2 is likely to be wherever its target, Vps34, is found. Given that Vps34 is known to localize to endosomal membranes , it is reasonable to assume that Vps34-IN-2 would also be found in these locations

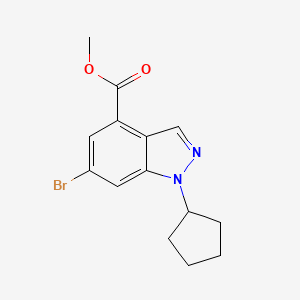

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Vps34-IN-2 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations propriétaires détenues par les sociétés pharmaceutiques et les institutions de recherche. Les méthodes générales impliquent l'utilisation de techniques de synthèse organique, notamment la substitution nucléophile, les réactions de condensation et les procédés de purification tels que la chromatographie .

Méthodes de production industrielle

La production industrielle de Vps34-IN-2 impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire pour produire le composé en quantités plus importantes. Ce processus nécessiterait l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Vps34-IN-2 subit principalement des réactions typiques des composés organiques, notamment les réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son efficacité et sa sélectivité en tant qu'inhibiteur .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant Vps34-IN-2 comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .

Principaux produits

Les principaux produits formés à partir des réactions impliquant Vps34-IN-2 sont généralement des dérivés du composé d'origine avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité biologique afin d'identifier les inhibiteurs les plus puissants et les plus sélectifs .

Applications de recherche scientifique

Vps34-IN-2 a un large éventail d'applications de recherche scientifique :

Autophagie : Vps34-IN-2 est utilisé pour étudier le rôle de Vps34 dans l'autophagie, un processus cellulaire impliqué dans la dégradation et le recyclage des composants cellulaires.

Virologie : Vps34-IN-2 a démontré une activité antivirale contre plusieurs virus, notamment le SRAS-CoV-2, le HCoV-229E et le HCoV-OC43.

Recherche sur le cancer : Vps34-IN-2 est utilisé dans la recherche sur le cancer pour étudier le rôle de Vps34 dans la survie et la prolifération des cellules cancéreuses.

Mécanisme d'action

Vps34-IN-2 exerce ses effets en inhibant sélectivement l'activité de la kinase lipidique de Vps34. Cette inhibition perturbe la production de phosphatidylinositol 3-phosphate (PI3P), une molécule lipidique essentielle à divers processus cellulaires, notamment l'autophagie et l'endocytose. L'inhibition de Vps34 par Vps34-IN-2 affecte la formation d'autophagosomes et d'endosomes, conduisant à l'accumulation de composants cellulaires qui seraient autrement dégradés .

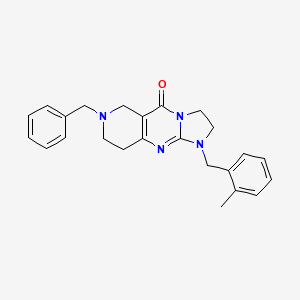

Comparaison Avec Des Composés Similaires

Composés similaires

Plusieurs composés sont similaires à Vps34-IN-2 dans leur capacité à inhiber Vps34, notamment :

Vps34-IN1 : Un autre inhibiteur sélectif de Vps34, utilisé dans des applications de recherche similaires.

PIK-III : Un inhibiteur puissant de Vps34, connu pour son efficacité dans la recherche sur l'autophagie.

Unicité

Vps34-IN-2 est unique par sa forte puissance et sa sélectivité pour Vps34, avec des valeurs IC50 de 2 nM et 82 nM dans les essais enzymatiques et cellulaires, respectivement . Ce haut niveau de sélectivité fait de Vps34-IN-2 un outil précieux pour étudier les fonctions spécifiques de Vps34 sans effets hors cible sur d'autres isoformes de PI3K.

Conclusion

Vps34-IN-2 est un inhibiteur puissant et sélectif de Vps34, avec des applications significatives dans la recherche scientifique. Sa capacité à inhiber l'autophagie, la réplication virale et la prolifération des cellules cancéreuses en fait un outil précieux pour les chercheurs dans divers domaines. Les propriétés uniques du composé et sa haute sélectivité le distinguent des autres inhibiteurs similaires, ce qui en fait un élément essentiel de la recherche biomédicale moderne.

Propriétés

IUPAC Name |

(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCIAOUZMPREOO-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can nanoparticles influence the process of autophagy?

A1: Nanoparticles can either promote or inhibit autophagy depending on various factors, including their concentration, material properties, and the cell type they interact with. For instance, the research on Polybutyl cyanoacrylate (PBCA) nanoparticles demonstrated that low concentrations enhanced autophagic cargo flux [], indicating increased autophagic activity. This effect was dependent on specific proteins like Vps34, ULK1/2, and ATG13, which are key regulators of autophagy initiation []. Conversely, high concentrations of PBCA inhibited autophagy by blocking the lipidation of LC3, a protein essential for autophagosome formation [].

Q2: What role does oxidative stress play in nanoparticle-mediated effects on autophagy?

A2: Oxidative stress plays a crucial role in dictating how nanoparticles impact autophagy. Research has shown that PBCA nanoparticles perturb cellular redox homeostasis, meaning they disrupt the balance of oxidants and antioxidants within a cell []. This disruption can either enhance or inhibit autophagy. The study highlighted that the antioxidant N-acetyl cysteine (NAC) could abolish both the autophagy-promoting and inhibiting effects of PBCA, indicating the central role of redox perturbation in these processes []. Similarly, hydrogen peroxide (H2O2), a reactive oxygen species, was shown to induce autophagosome formation and beclin1 aggregation in dopaminergic neuroblastoma cells []. Interestingly, inhibiting Vps34-dependent autophagy in these cells provided protection against H2O2-induced cell death []. This suggests that while autophagy can be activated as a protective response to oxidative stress, excessive or dysregulated autophagy might also contribute to cell death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)